molecular formula C12H11NO4 B3264992 Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate CAS No. 4008-46-2

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Cat. No.: B3264992
CAS No.: 4008-46-2
M. Wt: 233.22 g/mol
InChI Key: JFWIAQNNAPXWLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate can be synthesized through several methods. One common method involves the reaction of the acid methyl ester of 8-methoxyquinoline with methanol . Another method includes heating quinoline with formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can be used in further chemical synthesis and research applications .

Scientific Research Applications

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate include:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester and methoxy groups make it a valuable intermediate in the synthesis of various quinoline derivatives .

Properties

IUPAC Name

methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWIAQNNAPXWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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